molecular formula C19H28N2O B11183633 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide

Cat. No.: B11183633
M. Wt: 300.4 g/mol
InChI Key: GPASTFKKYJALFN-UHFFFAOYSA-N
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Description

N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide is a synthetic amide derivative structurally derived from valproic acid (VPA), a well-known antiepileptic drug. Its molecular architecture comprises a 2-propylpentanamide (valproyl) backbone linked to a 5-methylindole ethyl moiety.

Key physicochemical properties include:

  • Molecular Formula: C₁₉H₂₆N₂O
  • Molecular Weight: 298.43 g/mol

Properties

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide

InChI

InChI=1S/C19H28N2O/c1-4-6-15(7-5-2)19(22)20-11-10-16-13-21-18-9-8-14(3)12-17(16)18/h8-9,12-13,15,21H,4-7,10-11H2,1-3H3,(H,20,22)

InChI Key

GPASTFKKYJALFN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NCCC1=CNC2=C1C=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The reaction typically uses methanesulfonic acid as a catalyst and is carried out under reflux in methanol .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multicomponent reactions that allow for the efficient synthesis of complex molecules. These methods are designed to be high-yielding and cost-effective, utilizing readily available starting materials and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table compares N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide with structurally or functionally related compounds:

Compound Name Structural Features Biological Activity Key Findings Reference
This compound Valproyl group + 5-methylindole ethyl chain Anticonvulsant (inferred from VPA derivatives) Structural similarity to VPZ () suggests potential GABA modulation or HDAC inhibition.
HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide) Valproyl group + hydroxyphenyl moiety Anticancer, HDAC inhibition Exhibits higher HDAC1 affinity than VPA and SAHA; lower toxicity vs. VPA in murine models.
VPZ (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide) Valproyl group + 1,3,4-thiadiazole ring Antiepileptic Higher LD₅₀ (lower toxicity) than VPA; enhances GABA levels in rat brains.
Compound 11g () 6,7-dimethoxyquinazolin-4-amine + 5-methylindole ethyl chain Unspecified (likely kinase inhibition due to quinazoline scaffold) 98% purity; distinct NMR profile vs. target compound.
N-(bicyclo[1.1.1]pentan-1-yl)-2-propylpentanamide Valproyl group + bicyclopentane ring Unreported (structural novelty for drug delivery) Synthesized via HATU coupling; 91% yield.

Mechanistic and Pharmacokinetic Comparisons

  • HDAC Inhibition: HO-AAVPA shows superior binding to HDAC1 (molecular docking score: −8.9 kcal/mol) compared to VPA, which lacks a hydroxamic acid group critical for HDAC binding .
  • Anticonvulsant Efficacy :

    • VPZ demonstrates 36% higher seizure suppression in rodent models than VPA, attributed to its thiadiazole moiety enhancing blood-brain barrier permeability .
    • The indole group in the target compound may similarly improve CNS penetration but requires empirical validation.
  • Toxicity: HO-AAVPA and VPZ exhibit lower acute toxicity (LD₅₀ > 1,200 mg/kg) than VPA (LD₅₀ ~ 670 mg/kg) due to reduced hepatotoxicity and metabolic liabilities .

Biological Activity

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propylpentanamide is a compound belonging to the indole class, which is known for its diverse biological activities. This compound's structure features an indole moiety, a pentanamide group, and a propyl chain, making it a subject of interest in pharmacological research. Its potential applications span across various therapeutic areas, including antiviral, anticancer, and anti-inflammatory activities.

PropertyDetails
CAS No. 390381-12-1
Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
IUPAC Name This compound
InChI Key ZWRMKOOXTYEJCZ-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interactions with various biological targets:

  • G-protein-coupled receptors (GPCRs) : The indole structure may interact with GPCRs, influencing signaling pathways that regulate numerous physiological processes.
  • Enzyme inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.

Antiviral Properties

Research indicates that compounds with indole structures exhibit antiviral properties. For instance, similar indole derivatives have been studied for their effectiveness against viral infections, suggesting potential applications for this compound in antiviral therapy.

Anticancer Activity

Indoles are recognized for their anticancer properties. Preliminary studies have shown that analogues of this compound can inhibit the growth of cancer cells. For example, a study highlighted the effectiveness of certain indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), indicating that structural modifications can enhance biological activity .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has been documented in various studies. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Study on Antimicrobial Activity

In a recent investigation, several indole derivatives were screened for antimicrobial properties. The results indicated that specific substitutions on the indole ring significantly affected their activity against pathogens like MRSA and fungi such as Cryptococcus neoformans. Notably, compounds with halogen substitutions exhibited enhanced efficacy .

Cytotoxicity Evaluation

A cytotoxicity assessment was conducted on several analogues derived from indole structures. The findings revealed that while some compounds displayed cytotoxic effects at higher concentrations, others maintained low toxicity profiles while exhibiting significant antimicrobial activity. This suggests that careful structural modifications can yield compounds with desirable therapeutic indices .

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